![molecular formula C7H13ClO B13166261 [(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)
[(3-Chloropropoxy)methyl]cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Chloropropoxy)methyl]cyclopropane is an organic compound with the molecular formula C7H13ClO. It is characterized by a cyclopropane ring attached to a chloropropoxy group via a methylene bridge.
Vorbereitungsmethoden
The synthesis of [(3-Chloropropoxy)methyl]cyclopropane typically involves the reaction of cyclopropane derivatives with chloropropyl reagents. One common method is the nucleophilic substitution reaction where a cyclopropylmethanol reacts with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Analyse Chemischer Reaktionen
[(3-Chloropropoxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropoxy group can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cyclopropylmethanol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would produce cyclopropylmethanol .
Wissenschaftliche Forschungsanwendungen
[(3-Chloropropoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [(3-Chloropropoxy)methyl]cyclopropane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
[(3-Chloropropoxy)methyl]cyclopropane can be compared with other similar compounds such as:
Cyclopropylmethanol: Lacks the chloropropoxy group, making it less reactive in substitution reactions.
3-Chloropropylcyclopropane: Similar structure but without the methylene bridge, leading to different reactivity and applications.
Cyclopropylmethyl chloride: Contains a chloride group directly attached to the cyclopropane ring, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of a cyclopropane ring with a chloropropoxy group, providing a balance of reactivity and stability that is valuable in various applications .
Eigenschaften
Molekularformel |
C7H13ClO |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
3-chloropropoxymethylcyclopropane |
InChI |
InChI=1S/C7H13ClO/c8-4-1-5-9-6-7-2-3-7/h7H,1-6H2 |
InChI-Schlüssel |
OBJCBMBXEQBZQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)
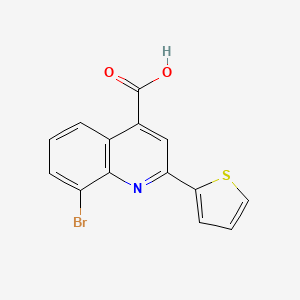
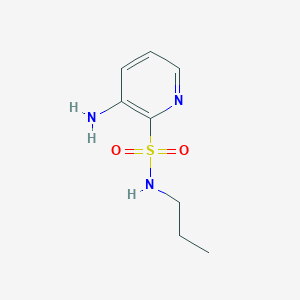
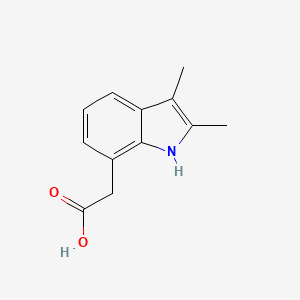

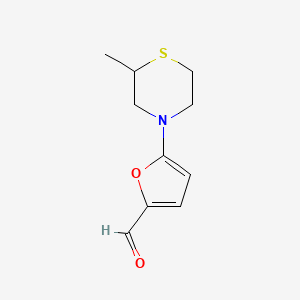
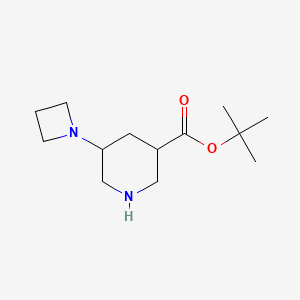
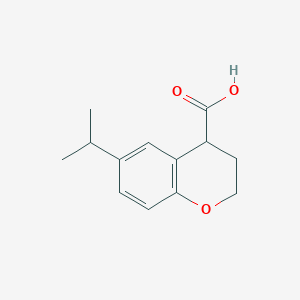


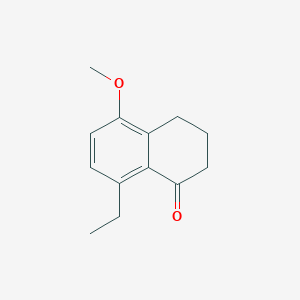
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)
